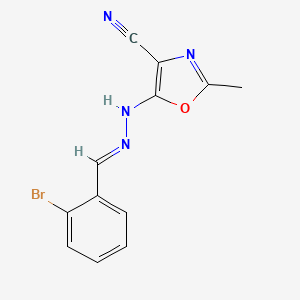![molecular formula C21H25N3O3S B2407421 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethyl-N-(3-methylphenyl)acetamide CAS No. 1252825-68-5](/img/new.no-structure.jpg)
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethyl-N-(3-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethyl-N-(3-methylphenyl)acetamide is a compound that has garnered interest in various fields, notably in chemistry, biology, and potentially medicine, due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethyl-N-(3-methylphenyl)acetamide typically involves multi-step organic synthesis
Formation of Thieno[3,2-d]pyrimidine: : The synthesis begins with the cyclization of appropriate thiophene and pyrimidine precursors under acidic conditions.
Butylation: : Introduction of the butyl group is achieved via alkylation reactions using butyl halides.
Acetamidation: : The final step involves the acetamidation reaction, where N-ethyl-N-(3-methylphenyl)amine is reacted with acetic anhydride to form the acetamide group.
Industrial Production Methods
While specific industrial methods for large-scale production may vary, they generally follow the principles of the synthetic routes described above, with optimizations for yield and cost-effectiveness. Catalysts and solvents are chosen to ensure the reactions proceed efficiently and safely at scale.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: : Where the compound can react with oxidizing agents to form oxidized derivatives.
Reduction: : The compound can be reduced under specific conditions, potentially altering its pharmacological or chemical properties.
Substitution: : Various substitution reactions can occur at the acetamide or pyrimidine moieties.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: : Typical reducing agents might include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Electrophilic and nucleophilic substitution reactions can use reagents like halides, amines, or other nucleophiles.
Major Products
Oxidation Products: : Potential formation of sulfoxides or sulfones.
Reduction Products: : Derivatives with altered functional groups, such as amines from nitro reductions.
Substitution Products: : Various substituted derivatives depending on the reacting nucleophile or electrophile.
Applications De Recherche Scientifique
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethyl-N-(3-methylphenyl)acetamide has notable applications in scientific research:
Chemistry: : As a novel scaffold for the synthesis of complex molecules.
Biology: : Potential for use in biological assays and as a probe in enzyme inhibition studies.
Medicine: : Investigated for its pharmacological properties, potentially acting as a drug candidate for various diseases.
Industry: : Utilized in the development of specialty chemicals and intermediates for pharmaceutical synthesis.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application and target:
Molecular Targets: : It may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: : Could influence various biochemical pathways, such as those involved in cell signaling or metabolism, based on its structural similarity to known bioactive molecules.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethyl-N-(3-methylphenyl)acetamide stands out due to its specific functional groups and structural features:
Unique Features: : The combination of butyl, thieno[3,2-d]pyrimidine, and acetamide groups.
Similar Compounds: : Other thieno[3,2-d]pyrimidine derivatives or acetamide-containing molecules may exhibit overlapping properties, but with distinct biological or chemical activities.
By dissecting the structure and exploring its reactions, we gain a deeper understanding of this compound's potential and versatility in various applications. Fascinating stuff!
Propriétés
Numéro CAS |
1252825-68-5 |
|---|---|
Formule moléculaire |
C21H25N3O3S |
Poids moléculaire |
399.51 |
Nom IUPAC |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-ethyl-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C21H25N3O3S/c1-4-6-11-23-20(26)19-17(10-12-28-19)24(21(23)27)14-18(25)22(5-2)16-9-7-8-15(3)13-16/h7-10,12-13H,4-6,11,14H2,1-3H3 |
Clé InChI |
KYHXAJQALDOWHA-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)N(CC)C3=CC=CC(=C3)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,5R,6S)-5-fluoro-3-azabicyclo[4.1.0]heptane](/img/structure/B2407340.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2407343.png)
![N-[6-(2-methylpropylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2407344.png)
![9-methoxy-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2407345.png)
![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2407346.png)
![6-Phenyl-2-[1-(pyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2407350.png)


![4-[2-(Trifluoromethyl)benzoyl]piperazin-2-one](/img/structure/B2407356.png)
![3-Chlorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl ether](/img/structure/B2407357.png)
![2-(1H-indol-1-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2407358.png)
![tert-butyl N-[[3-(furan-2-yl)phenyl]methyl]carbamate](/img/structure/B2407360.png)
![ethyl 1-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2407361.png)
